2,3,8,9,10,11-hexahydro[1]benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one
Description
2,3,8,9,10,11-Hexahydro[1]benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one is a polycyclic heterocyclic compound featuring fused benzofuran, cyclopentane, and chromenone moieties. Its hexahydro designation indicates partial saturation within the fused rings, distinguishing it from fully aromatic analogs. The compound’s core structure is closely related to bioactive coumarin derivatives, which are known for roles in enzyme inhibition and medicinal chemistry .
Properties
Molecular Formula |
C18H16O3 |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
10,14-dioxapentacyclo[11.7.0.03,11.04,8.015,20]icosa-1,3(11),4(8),12,15(20)-pentaen-9-one |
InChI |
InChI=1S/C18H16O3/c19-18-12-6-3-5-10(12)13-8-14-11-4-1-2-7-15(11)20-16(14)9-17(13)21-18/h8-9H,1-7H2 |
InChI Key |
OHUPARMNRZPYJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC4=C(C=C3O2)OC(=O)C5=C4CCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8,9,10,11-hexahydro1benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a benzofuran derivative, the compound can be synthesized through a series of steps involving:
Formation of the benzofuran ring: This can be achieved through the cyclization of a phenol derivative with an appropriate aldehyde or ketone.
Cyclopentane ring formation: This step often involves the use of a cyclization agent such as a Lewis acid (e.g., AlCl3) to facilitate the formation of the cyclopentane ring.
Final cyclization and oxidation: The final step involves the cyclization of the intermediate product to form the desired hexahydro compound, followed by oxidation to achieve the final structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,8,9,10,11-hexahydro1benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the functional groups involved but often include the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Pharmacological Activities
Research indicates that 2,3,8,9,10,11-hexahydrobenzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one exhibits a range of pharmacological activities:
- Antioxidant Properties : Studies have shown that the compound can scavenge free radicals and reduce oxidative stress in cellular models.
- Anti-inflammatory Effects : It has demonstrated the ability to inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.
- Neuroprotective Potential : Preliminary studies suggest that this compound may protect neuronal cells from apoptosis and oxidative damage.
Synthetic Chemistry
The synthesis of 2,3,8,9,10,11-hexahydrobenzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one typically involves multi-step organic synthesis techniques. Key methods include:
- Cyclization Reactions : Utilizing cyclization strategies to form the bicyclic structure.
- Functionalization : Post-synthetic modifications to enhance biological activity or alter pharmacokinetic properties.
Natural Product Derivatives
The compound is structurally related to various natural products and derivatives that exhibit similar biological activities. This relationship allows for the exploration of analogs with improved efficacy or reduced toxicity.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Investigate antioxidant activity | The compound significantly reduced oxidative stress markers in vitro. |
| Study B | Assess anti-inflammatory effects | Demonstrated inhibition of TNF-alpha production in macrophages. |
| Study C | Evaluate neuroprotective properties | Showed protective effects against glutamate-induced neurotoxicity in neuronal cell lines. |
Mechanism of Action
The mechanism by which 2,3,8,9,10,11-hexahydro1benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Biological Activity
2,3,8,9,10,11-hexahydro benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one is a complex organic compound with significant potential in pharmacological applications. Its unique bicyclic structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C18H16O3
- Molecular Weight : 280.3178 g/mol
- CAS Number : 374758-07-3
- Structure : The compound features a fused chromene and cyclopenta[c]chromene system which is critical for its biological interactions.
Biological Activities
Research indicates that 2,3,8,9,10,11-hexahydro benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one exhibits a range of biological activities:
-
Anti-inflammatory Activity :
- A study demonstrated that derivatives of chromene structures can modulate inflammatory pathways. Specifically, certain derivatives showed the ability to inhibit the TLR4/MAPK signaling pathway, leading to reduced expression of pro-inflammatory cytokines such as IL-6 and TNF-α in vivo models .
- This suggests that 2,3,8,9,10,11-hexahydro benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one may possess similar anti-inflammatory properties.
- Anticancer Potential :
- Antimicrobial Properties :
Table 1: Summary of Biological Activities
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2,3,8,9,10,11-hexahydro benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one typically involves multi-step organic synthesis techniques focusing on the formation of its bicyclic structure. Understanding the SAR is crucial for optimizing its biological activity and developing new derivatives with enhanced efficacy.
Key Findings from SAR Studies
- Variations in substituents on the chromene core significantly affect biological activity.
- The presence of hydroxyl and methoxy groups has been linked to increased anti-inflammatory potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
